N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

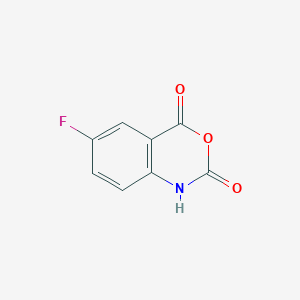

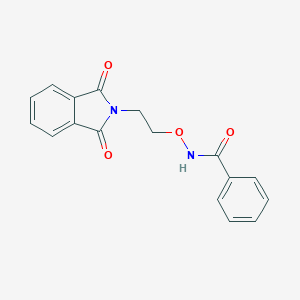

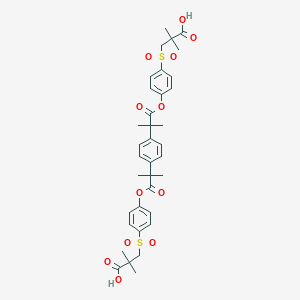

“N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide” is a biochemical used for proteomics research . It’s an intermediate in the synthesis of Fluvoxamine Maleate, a selective serotonin reuptake inhibitor (SSRI) used as an anti-depressant .

Synthesis Analysis

The compound was synthesized by desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidam-ide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione . The racemic compound was crystallized from isopropanol .Molecular Structure Analysis

The structural characterization by single-crystal X-ray diffraction revealed two double-bonded nitrogen atoms to the central sulfur atom and an overall crystal packing driven by its aromatic interactions . The crystal structure is held together by a network of N-H⋯O hydrogen bonds involving the carboxamide group .Chemical Reactions Analysis

The compound was prepared by a refluxing mixture of a solution containing 2-hydroxy-1H-isoindole-1,3(2H)-dione and 4-chloroaniline . The product was characterized using a combination of IR spectroscopy, SEM, and single crystal X-ray diffraction techniques .Physical And Chemical Properties Analysis

The molecular formula of the compound is C17H14N2O4, and it has a molecular weight of 310.3 g/mol . The compound crystallizes in the triclinic crystal system .Scientific Research Applications

Pharmaceutical Synthesis

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide has been identified as a valuable compound in pharmaceutical synthesis due to its structural similarity to N-isoindoline-1,3-diones . These heterocycles are explored for their potential therapeutic properties and are used as building blocks in the synthesis of various pharmacologically active molecules. The compound’s reactivity allows for the creation of derivatives with potential as novel drug candidates.

Herbicide Development

The reactivity of the isoindoline nucleus within N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide makes it a candidate for the development of herbicides . Researchers are investigating its use in creating compounds that can selectively target and inhibit the growth of unwanted plants without affecting crops.

Colorants and Dyes

Due to the presence of conjugated systems and the ability to form stable colored complexes, this compound is being studied for its application in the production of colorants and dyes . Its derivatives could be used in textile industries and materials requiring stable pigmentation.

Polymer Additives

The compound’s molecular structure suggests potential applications as an additive in polymers to enhance properties such as durability, heat resistance, and plasticity . Research is ongoing to incorporate it into polymer chains to improve material performance.

Organic Synthesis

In organic synthesis, N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide serves as a versatile intermediate . Its functional groups are reactive sites that can undergo various chemical transformations, enabling the synthesis of complex organic molecules.

Photochromic Materials

The compound’s ability to change color upon exposure to light is being explored for use in photochromic materials . These materials have applications in smart windows, sunglasses, and information storage devices that respond to light stimuli.

Anticancer Research

Derivatives of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide are being studied for their anticancer properties . The compound’s ability to interact with biological targets could lead to the development of new anticancer drugs.

Antiviral Agents

Research indicates that N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide derivatives may have applications as antiviral agents . Their potential activity against viruses like SARS-CoV-2 is of particular interest, given the ongoing need for effective antiviral drugs.

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-15(12-6-2-1-3-7-12)18-23-11-10-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-9H,10-11H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLPNOYGLSPTBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NOCCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)

![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)